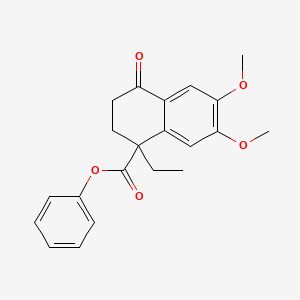
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide.
Phenyl Group Introduction: The phenyl group at the 2-position is introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinazoline-2,4-dione derivative.
Reduction: Reduction reactions can reduce the quinazoline core to form 1,2,3,4-tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use Lewis acids like aluminum chloride (AlCl3) and acyl chlorides.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: 1,2,3,4-Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the introduced functional groups.
科学研究应用
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In the case of anticancer properties, the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is structurally similar to other quinazoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. its unique substitution pattern and molecular structure confer distinct biological activities and chemical properties. These differences make it a valuable compound for specific applications where other quinazoline derivatives may not be as effective.
List of Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
3,4-Dihydroquinazoline
2-Methyl-1,2,3,4-tetrahydroquinazoline
属性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
4-methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C15H16N2/c1-11-13-9-5-6-10-14(13)17-15(16-11)12-7-3-2-4-8-12/h2-11,15-17H,1H3 |
InChI 键 |
UQZSNZXYHBJJAT-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2NC(N1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


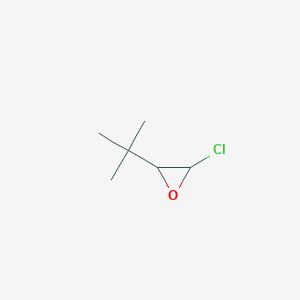
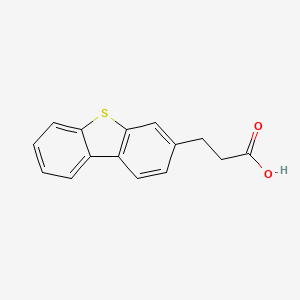
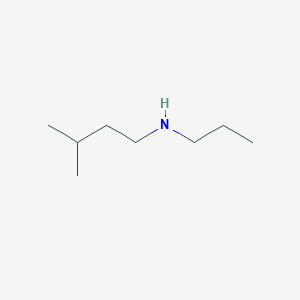

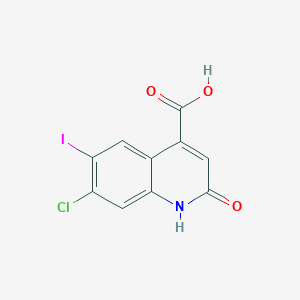
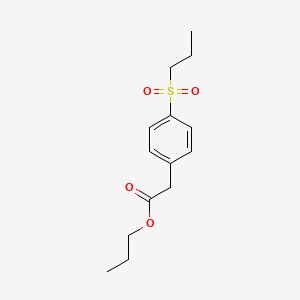

![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)
![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)
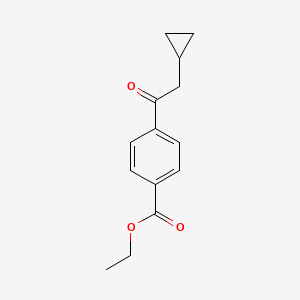

![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
